

4-Hydroxybenzamidine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name: 4-Hydroxybenzamidine hydrochloride

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In-Depth Technical Guide to 4-Hydroxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Hydroxybenzamidine hydrochloride**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's biological interactions.

Core Physicochemical Properties

4-Hydroxybenzamidine hydrochloride is a white to off-white crystalline solid.^[1] It is a well-recognized serine protease inhibitor, making it a valuable tool in biochemical research and pharmaceutical development.^[2] The presence of the hydroxyl group enhances its interaction with target proteins.^[2]

Table 1: Physical and Chemical Properties of **4-Hydroxybenzamidine Hydrochloride**

Property	Value	Source(s)
IUPAC Name	4-hydroxybenzamidine hydrochloride	
CAS Number	38148-63-9	[2]
Molecular Formula	C ₇ H ₈ N ₂ O·HCl	[2]
Molecular Weight	172.61 g/mol	[2]
Melting Point	223-226 °C	[1]
Appearance	White to off-white crystalline solid	[1]
Purity	Typically ≥98% (by HPLC)	
Storage	Recommended storage at 2-8 °C	[2]

Solubility Profile

The solubility of **4-Hydroxybenzamidine hydrochloride** is a critical parameter for its application in various experimental settings. While comprehensive quantitative data is not readily available in public literature, a qualitative and semi-quantitative summary is provided below. The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base.

Table 2: Solubility of **4-Hydroxybenzamidine Hydrochloride**

Solvent	Solubility	Temperature	Source(s)
Water	Readily soluble	Not specified	[3]
Ethanol	Readily soluble	Not specified	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[4]

Note: For practical applications, it is recommended to determine the solubility for the specific experimental conditions and solvent batches being used.

Acidity (pKa)

An experimentally determined pKa value for **4-Hydroxybenzamidine hydrochloride** is not readily available in the reviewed literature. The pKa of the amidinium group is a key determinant of its interaction with the negatively charged aspartate residue in the S1 pocket of serine proteases. The pKa can be estimated based on the values of similar compounds or determined experimentally.

Stability Profile

4-Hydroxybenzamidine hydrochloride should be stored in a cool, dry place to ensure its stability.^[2] While specific degradation studies on the hydrochloride salt are not widely published, information on the related compound, 4-hydroxybenzamide, suggests that hydrolysis of the amidine group to the corresponding amide and carboxylic acid is a potential degradation pathway under acidic or basic conditions. Forced degradation studies on similar compounds often involve exposure to heat, light, acid, base, and oxidizing agents to identify potential degradation products.^[5]

Biological Activity and Mechanism of Action

The primary biological role of **4-Hydroxybenzamidine hydrochloride** is the competitive inhibition of serine proteases.^[2] Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and inflammation.

The inhibitory mechanism of benzamidine-based compounds involves the interaction of the positively charged amidinium group with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.^[3] This interaction mimics the binding of the natural substrates of these enzymes, such as arginine and lysine, thereby blocking the active site and preventing substrate hydrolysis.

A study on a series of substituted benzamidines, including 4-hydroxybenzamidine, investigated their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin.

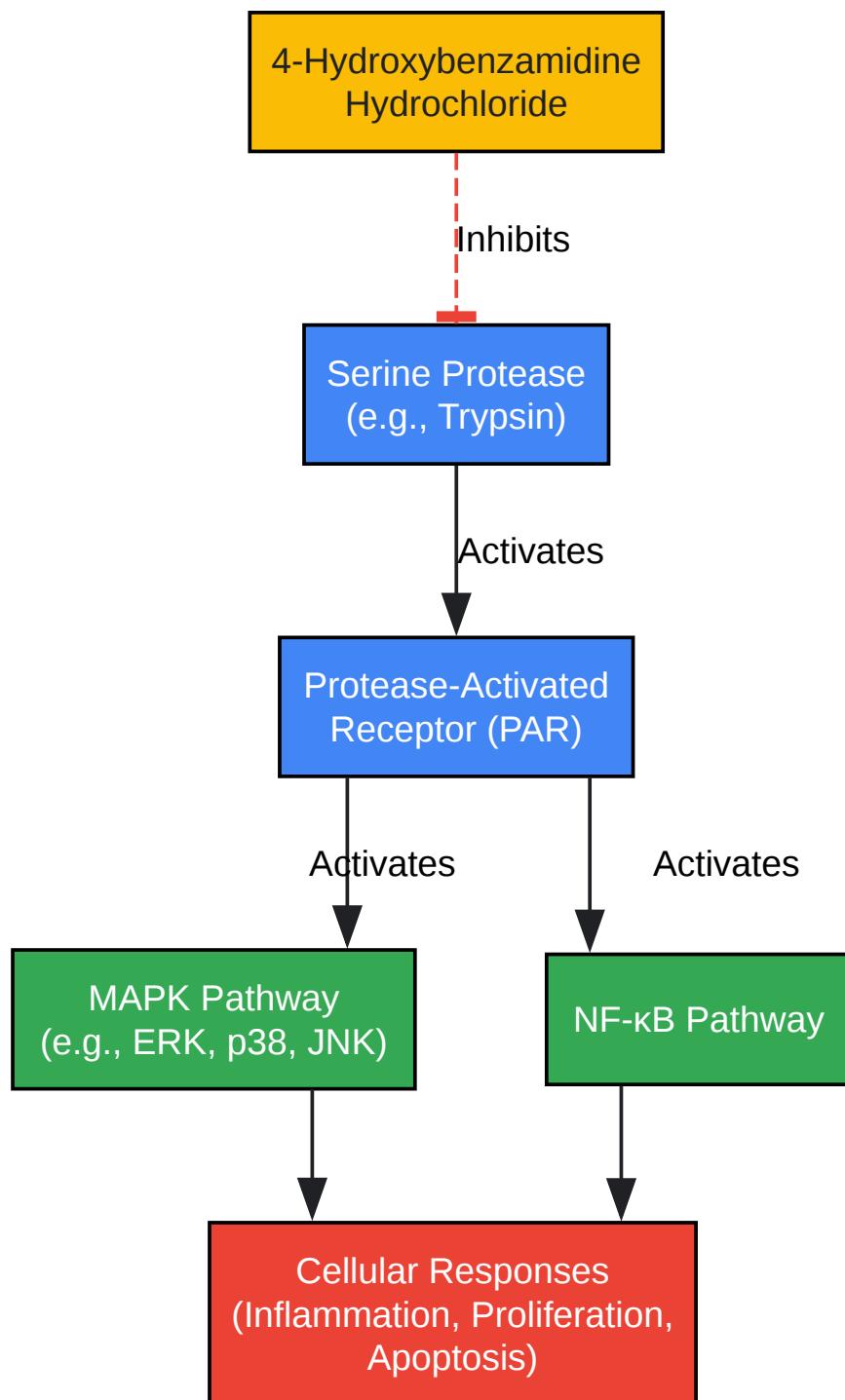
[6] The study highlighted that the binding of benzamidines is influenced by the electronic properties and hydrophobicity of the substituents on the benzene ring.[6]

Signaling Pathways

The inhibition of serine proteases by **4-Hydroxybenzamidine hydrochloride** can impact various downstream signaling pathways. Serine proteases are key regulators of signaling cascades, and their inhibition can lead to the modulation of cellular processes such as inflammation, proliferation, and apoptosis.

While direct studies detailing the specific signaling pathways affected by **4-Hydroxybenzamidine hydrochloride** are limited, its inhibition of proteases like trypsin can be inferred to affect pathways regulated by Protease-Activated Receptors (PARs). For instance, trypsin is a known activator of PAR2, which can lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor- κ B (NF- κ B) pathways. By inhibiting trypsin, **4-Hydroxybenzamidine hydrochloride** could potentially modulate these signaling cascades.

Diagram 1: Potential Downstream Effects of Serine Protease Inhibition by **4-Hydroxybenzamidine Hydrochloride**



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Caption: Potential mechanism of **4-Hydroxybenzamidine hydrochloride** in modulating cellular signaling.

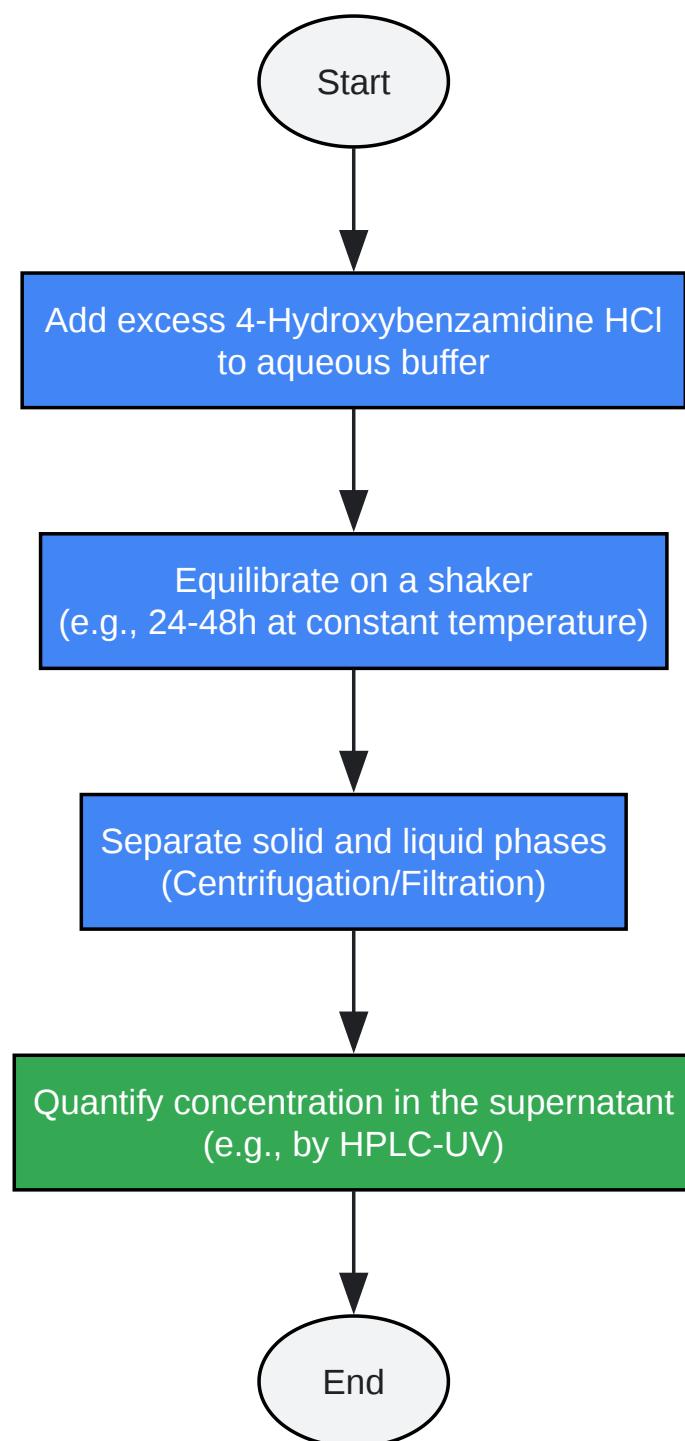
Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of **4-Hydroxybenzamidine hydrochloride**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[\[1\]](#)[\[2\]](#)

Diagram 2: Experimental Workflow for Solubility Determination



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Caption: Workflow for determining aqueous solubility using the shake-flask method.

Methodology:

- Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Addition of Compound: Add an excess amount of **4-Hydroxybenzamidine hydrochloride** to each vial to ensure that a saturated solution is formed and solid material remains.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the concentration of the dissolved compound reaches a steady state.
- Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material by centrifugation followed by filtration through a 0.22 µm syringe filter.
- Quantification: Accurately dilute the clear supernatant with the appropriate solvent and determine the concentration of **4-Hydroxybenzamidine hydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is then calculated and expressed in units such as mg/mL or molarity.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[\[7\]](#)[\[8\]](#)

Methodology:

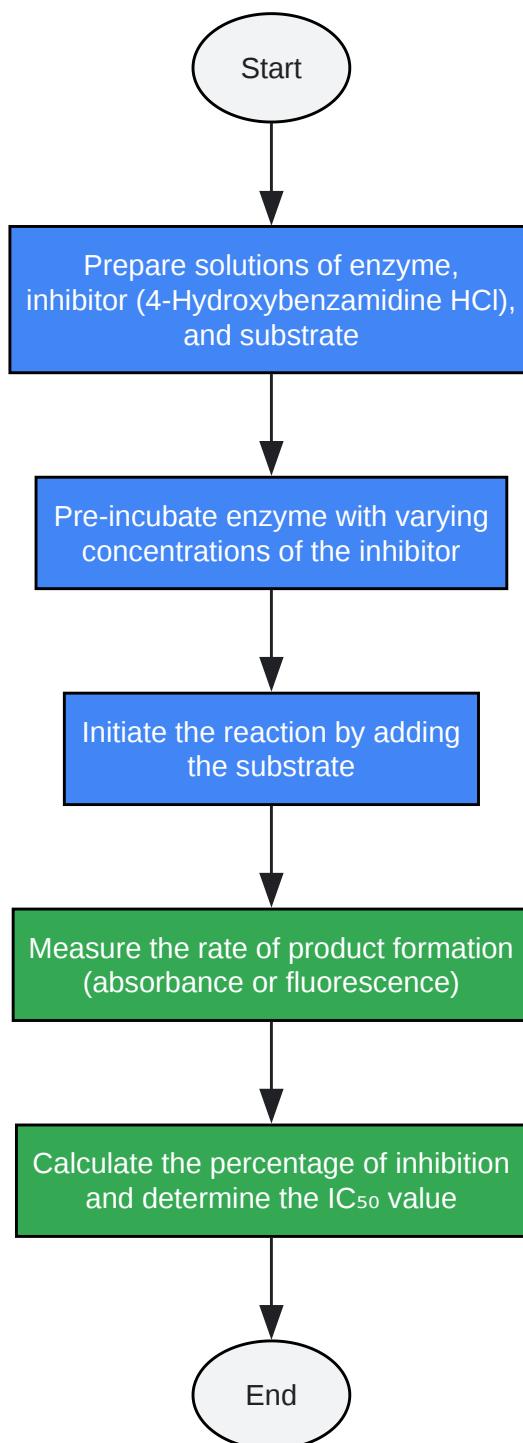
- Sample Preparation: Accurately weigh a known amount of **4-Hydroxybenzamidine hydrochloride** and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary. The solution should be free of carbonate.
- Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

- Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.

Serine Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of **4-Hydroxybenzamidine hydrochloride** against a serine protease, such as trypsin, using a chromogenic or fluorogenic substrate.

Diagram 3: Workflow for a Serine Protease Inhibition Assay



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Caption: General workflow for a serine protease inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
 - Prepare a stock solution of **4-Hydroxybenzamidine hydrochloride** in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.
 - Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the enzyme (e.g., N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
- Assay Procedure:
 - In a 96-well plate, add a fixed amount of the enzyme solution to each well.
 - Add varying concentrations of the **4-Hydroxybenzamidine hydrochloride** solution to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
 - Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Determine the percentage of inhibition for each concentration relative to the control with no inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀).

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